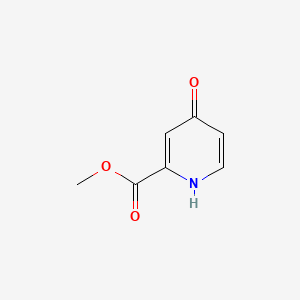

Methyl 4-hydroxypicolinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPCORWMMFZMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963805 | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473269-77-1 | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxypicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-hydroxypicolinate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-hydroxypicolinate is a heterocyclic organic compound belonging to the pyridine carboxylic acid ester family. Its structure, featuring a pyridine ring substituted with both a hydroxyl group and a methyl ester, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged" structure in pharmaceutical development, present in numerous FDA-approved drugs. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, potential mechanism of action as a kinase inhibitor, analytical characterization, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] A hydrochloride salt of this compound also exists with the CAS number 1256633-27-8.[3] Key physicochemical parameters are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 473269-77-1 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |

| LogP (calculated) | 0.5738 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient method is the Fischer esterification of 4-hydroxypicolinic acid. This well-established reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Proposed Synthetic Workflow: Fischer Esterification

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxypicolinate

Introduction: The Significance of Methyl 4-hydroxypicolinate in Drug Discovery

This compound, a pyridine derivative, represents a class of heterocyclic compounds of significant interest to the pharmaceutical industry. The pyridine ring is a common motif in a wide array of bioactive molecules and approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of hydroxyl and methyl ester functionalities on the picolinate scaffold provides crucial anchor points for molecular recognition and allows for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective utilization in drug design and development. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification efficiency to solubility, absorption, and ultimately, bioavailability. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering a blend of available data and field-proven insights to support researchers in their endeavors.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physicochemical profile is the bedrock of rational drug design. While comprehensive experimental data for this compound is not extensively available in the public domain, we can compile a profile based on existing database entries, which primarily consist of predicted values, and supplement this with data from structurally related compounds.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₇NO₃ | - | ChemScene[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 153.14 g/mol | - | ChemScene[1], Santa Cruz Biotechnology[2] |

| CAS Number | 473269-77-1 | - | ChemScene[1], Santa Cruz Biotechnology[2] |

| Melting Point | Not available | - | - |

| Boiling Point | 338.3 ± 22.0 °C | Predicted | - |

| pKa | 8.18 ± 0.10 | Predicted | - |

| LogP | 0.5738 | Predicted | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | Predicted | ChemScene[3] |

| Hydrogen Bond Donors | 1 | Predicted | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | Predicted | ChemScene[3] |

| Rotatable Bonds | 1 | Predicted | ChemScene[3] |

Note: The lack of an experimentally determined melting point is a significant data gap. For a crystalline solid, the melting point is a fundamental indicator of purity and lattice energy. The predicted boiling point suggests low volatility.

Tautomerism: A Key Consideration

It is crucial for researchers to recognize that 4-hydroxypyridine derivatives, including this compound, can exist in equilibrium with their corresponding pyridone tautomers. In this case, this compound can exist in equilibrium with methyl 4-oxo-1,4-dihydropyridine-2-carboxylate. The position of this equilibrium is influenced by the solvent, pH, and temperature, which can have profound effects on the compound's chemical reactivity and biological activity.

Caption: Tautomeric equilibrium of this compound.

Solubility Profile: Implications for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. While quantitative solubility data for this compound is scarce, we can infer its likely behavior based on its structural features and the known properties of its parent compound, 4-hydroxypicolinic acid.

The presence of a polar hydroxyl group and a pyridine nitrogen atom suggests that this compound will exhibit some aqueous solubility. However, the methyl ester group introduces a degree of lipophilicity. The parent compound, 4-hydroxypicolinic acid, is known to be soluble in water. It is anticipated that the methyl ester will be less soluble in aqueous media than the parent carboxylic acid but will likely be soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and propylene glycol).

Materials:

-

This compound (of known purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Caption: Workflow for experimental solubility determination.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl ester protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons on the pyridine ring will exhibit characteristic coupling patterns. The proton at position 6 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 3 a doublet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The carbons of the pyridine ring will appear in the aromatic region (100-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon of the ester will be the most upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

A strong C=O stretching band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 122, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 94.

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available information on the physical properties of this compound, a compound of considerable interest in medicinal chemistry. While a complete experimental dataset is not yet publicly available, the provided data, supplemented with insights from structurally related molecules and established experimental protocols, offers a solid foundation for researchers. The elucidation of precise, experimentally determined physical properties, particularly melting point and quantitative solubility, will be a crucial next step in unlocking the full potential of this versatile scaffold in the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypicolinate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring substituted with both a hydroxyl and a methyl ester group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of a prominent synthetic pathway to this compound, delving into the underlying chemical principles, detailed experimental protocols, and the critical considerations necessary for successful synthesis and purification. The narrative is structured to offer not just a procedural blueprint, but also a deeper understanding of the reaction mechanisms and the rationale behind the methodological choices, thereby empowering researchers to adapt and optimize the synthesis for their specific applications.

Introduction

The pyridine nucleus is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this core scaffold allows for the fine-tuning of physicochemical properties, target binding affinity, and pharmacokinetic profiles. This compound, with its dual functional handles, presents a particularly valuable synthon for library synthesis and lead optimization programs. Its derivatives have been implicated in the development of novel therapeutic agents, including inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases for the treatment of anemia.[1] A robust and scalable synthesis of this key intermediate is therefore of paramount importance to the drug development pipeline.

This guide will focus on a well-established synthetic route commencing from commercially available and cost-effective starting materials. The discussion will encompass the strategic considerations for each synthetic transformation, detailed step-by-step protocols, and methods for the purification and characterization of the final product and key intermediates.

Strategic Synthesis Pathway Overview

A common and efficient strategy for the synthesis of this compound and its parent acid, 4-hydroxypicolinic acid[2], often begins with a more readily available substituted pyridine, such as 2,4-lutidine. The synthesis can be conceptually broken down into several key stages:

-

Oxidation of the Methyl Group at the 2-position: Selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.

-

Hydroxylation of the 4-position: Introduction of a hydroxyl group at the 4-position of the pyridine ring.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The following sections will provide a detailed exploration of a plausible synthetic sequence based on established chemical transformations.

Detailed Synthesis and Mechanistic Insights

Part 1: Synthesis of 4-Hydroxypicolinic Acid from 2,4-Lutidine

A prevalent approach for the synthesis of 4-hydroxypicolinic acid involves the oxidation of 2,4-lutidine. This transformation can be achieved through various methods, including electrochemical C-H hydroxylation or multi-step chemical synthesis.[3]

Step 1: Oxidation of 2,4-Lutidine to 4-Hydroxy-2-methylpyridine

This initial step can be challenging due to the potential for over-oxidation or reaction at other positions. A controlled oxidation is crucial.

Step 2: Oxidation of 4-Hydroxy-2-methylpyridine to 4-Hydroxypicolinic Acid

The methyl group at the 2-position can be oxidized to a carboxylic acid using a strong oxidizing agent.

A logical workflow for the synthesis starting from a related hydroxypyridine derivative is depicted below:

Caption: General workflow for the synthesis of this compound.

Part 2: Esterification of 4-Hydroxypicolinic Acid

The final step in the synthesis is the esterification of 4-hydroxypicolinic acid to yield this compound. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, the carboxylic acid can first be converted to a more reactive acyl chloride, followed by reaction with methanol.[4]

Experimental Protocol: Esterification via Acyl Chloride

This protocol is adapted from general procedures for the preparation of active esters of pyridine carboxylic acids.[4]

Materials:

-

4-Hydroxypicolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Acyl Chloride Hydrochloride: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-hydroxypicolinic acid in anhydrous dichloromethane. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material). The resulting product is the 4-hydroxypicolinoyl chloride hydrochloride, which may precipitate.[4]

-

Esterification: In a separate flask, dissolve the crude acyl chloride hydrochloride in anhydrous THF. Cool the solution to 0 °C. In a separate container, prepare a solution of methanol and triethylamine in THF. Add this solution dropwise to the acyl chloride solution at 0 °C. Stir the reaction mixture at room temperature until completion.

-

Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Hydroxypicolinic acid | C₆H₅NO₃ | 139.11 | 22468-26-4[2] |

| This compound | C₇H₇NO₃ | 153.14 | 473269-77-1[5][6] |

| This compound hydrochloride | C₇H₈ClNO₃ | 189.59 | 1256633-27-8[7] |

Purification and Characterization

The crude this compound can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Purification Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Melting Point: To compare with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

References

- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Electrochemical aromatic C–H hydroxylation in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. This compound hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypicolinate in Common Solvents

Abstract

Methyl 4-hydroxypicolinate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its solubility profile across a range of common laboratory solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document serves as a practical "how-to" manual for the research scientist. It combines theoretical principles with detailed, field-proven experimental protocols for solubility measurement and analysis. Drawing parallels with its parent compound, picolinic acid, this guide offers insights into the expected solubility behavior and the influence of physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dose-response relationships, and difficulties in formulation. This compound, as a derivative of the versatile 4-hydroxypyridine scaffold, holds promise in the synthesis of novel bioactive molecules.[1] Understanding its solubility is therefore not merely an academic exercise but a crucial step in harnessing its full potential. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to accurately determine and interpret the solubility of this compound.

Physicochemical Properties of this compound: A Predictive Framework

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Computed) | Picolinic Acid (Experimental) |

| Molecular Formula | C₇H₇NO₃[2] | C₆H₅NO₂[3] |

| Molecular Weight | 153.14 g/mol [4] | 123.11 g/mol [3] |

| Melting Point | Data not available | 137 °C[3] |

| pKa | Data not available | 5.32 (25°C, water)[3] |

| Calculated logP | 0.5738[4] | - |

The presence of a hydroxyl group and a pyridine nitrogen atom suggests that this compound can act as both a hydrogen bond donor and acceptor. The ester functionality introduces a degree of lipophilicity. The pKa of the parent picolinic acid indicates it is a weak acid.[3] The hydroxyl group on the pyridine ring will also have its own pKa, influencing the ionization state of the molecule at different pH values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices

The core principle of the shake-flask method is to ensure that a true equilibrium between the solid and dissolved states of the compound is achieved. The presence of excess solid is crucial; without it, one would merely be measuring a concentration, not the saturation solubility.[6] The agitation ensures efficient mass transfer between the solid and the liquid phase, accelerating the time to reach equilibrium. Temperature control is paramount, as solubility is a temperature-dependent property for most compounds.[7]

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of high-purity this compound into a series of glass vials or flasks. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial. A range of solvents covering different polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, and dimethyl sulfoxide).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stir plate with a water bath. A standard temperature for initial screening is 25°C.

-

Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours.[8] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer increases with time.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Self-Validating System

The protocol incorporates self-validation by including multiple time points for sampling to ensure equilibrium has been reached. Furthermore, running the experiment in triplicate for each solvent provides statistical confidence in the results.

Figure 2: Workflow for the shake-flask solubility determination method.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules in solution.[9]

Method Development Strategy

For a novel compound like this compound, a systematic approach to HPLC method development is recommended.

-

Column Selection: A reversed-phase C18 column is a good starting point due to its versatility.

-

Mobile Phase Selection: A mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically used.

-

Wavelength Selection: The UV-Vis spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection. Given the pyridine and hydroxyl-substituted aromatic nature, a λmax in the range of 260-280 nm is expected.

-

Gradient vs. Isocratic Elution: A scouting gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) is useful to determine the approximate retention time of the analyte. Based on this, an optimized isocratic or gradient method can be developed.

Detailed HPLC Protocol (Example)

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by scanning the UV-Vis spectrum of a standard solution (e.g., start at 270 nm).

-

Column Temperature: 30°C.

-

Elution: Start with an isocratic hold of 70% A / 30% B. Adjust the ratio to achieve a retention time of 3-10 minutes with good peak shape.

Calibration and Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Factors Influencing the Solubility of this compound

Solvent Properties

The principle of "like dissolves like" is a fundamental guide.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of this compound, likely leading to good solubility. For its parent compound, picolinic acid, solubility is very high in water and moderate in ethanol.[10]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should facilitate the dissolution of a polar molecule like this compound. Picolinic acid shows lower solubility in acetonitrile compared to ethanol.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the polar nature of the solute.

Temperature

For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[7] Experimental determination of solubility at different temperatures (e.g., 25°C, 37°C, 50°C) can provide valuable thermodynamic data, such as the enthalpy of solution.

pH (for Aqueous Solubility)

The ionization state of this compound will significantly impact its aqueous solubility. The pyridine nitrogen can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH. Both the protonated and deprotonated forms will be more water-soluble than the neutral form. Therefore, a pH-solubility profile should be determined, especially for applications in biological systems. The solubility is expected to be lowest at the isoelectric point.

Figure 3: Key factors influencing the solubility of a compound.

The Potential Impact of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, importantly, solubility. A metastable polymorph will generally have a higher solubility than the most stable form. It is crucial for researchers to be aware that different batches of this compound, potentially sourced from different suppliers or synthesized under different conditions, could exist in different polymorphic forms, leading to variability in measured solubility. Characterization of the solid form using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended for rigorous studies.

Conclusion

While direct quantitative solubility data for this compound is sparse in the scientific literature, this guide provides a robust framework for its experimental determination. By employing the well-established shake-flask method coupled with a reliable analytical technique such as HPLC-UV, researchers can generate high-quality, reproducible solubility data. A thorough understanding of the interplay between the compound's physicochemical properties and the characteristics of the solvent system is essential for interpreting these results. The principles and protocols detailed herein empower scientists to make informed decisions in synthesis, purification, and formulation, thereby accelerating the progress of research and development projects involving this versatile chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Methyl picolinate | CAS#:2459-07-6 | Chemsrc [chemsrc.com]

- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl picolinate | 2459-07-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Methyl 4-hydroxypicolinate stability and degradation profile

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 4-hydroxypicolinate

Introduction

This compound is a pyridine derivative featuring both a methyl ester and a hydroxyl group on the pyridine ring. Its chemical structure (Molecular Formula: C₇H₇NO₃) presents multiple reactive sites, making a thorough understanding of its stability essential for its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.[1][2] The presence of both an ester and a phenolic hydroxyl group on a heterocyclic aromatic ring suggests potential susceptibility to hydrolysis, oxidation, and photolysis.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the stability and degradation profile of this compound. It provides field-proven insights into its degradation pathways, methodologies for conducting robust stability assessments, and the rationale behind experimental design, ensuring scientific integrity and practical applicability.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the molecule's properties is critical before assessing its stability. This compound exists in tautomeric equilibrium between the 4-hydroxy-pyridine and the 4-pyridone forms.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 473269-77-1 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | Methyl 4-hydroxypyridine-2-carboxylate | [3] |

| Synonyms | 4-Hydroxy-pyridine-2-carboxylic acid methyl ester | [3] |

Recommended Storage and Handling

The intrinsic stability of this compound dictates specific storage conditions to minimize degradation over time. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

-

Temperature: Store at refrigerated temperatures (e.g., 4°C) or frozen (-20°C).[1][4]

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidative degradation.[1]

-

Light: Protect from light to avoid photolytic degradation.[5]

Forced Degradation: A Predictive Framework

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability. By intentionally exposing the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, and intense light), we can rapidly identify likely degradation products and pathways.[6] This information is invaluable for developing stability-indicating analytical methods and designing stable formulations.[6] Studies on related pyridine derivatives have shown they can be highly sensitive to alkaline and acidic conditions, oxidation, and light, underscoring the necessity of this approach.[7]

General Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to investigating the degradation profile of this compound.

Caption: A logical workflow for conducting forced degradation studies.

Major Degradation Pathways and Mechanisms

The degradation of this compound is primarily dictated by the reactivity of its ester functional group and the pyridine ring itself.

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway due to the presence of the methyl ester. The reaction involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and methanol. This process is highly pH-dependent.

-

Mechanism:

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon is the rate-determining step. This pathway is generally much faster and irreversible compared to acid-catalyzed hydrolysis. Pyridine derivatives are known to be particularly unstable in alkaline media.[7] The degradation of similar esters, like parabens, proceeds via hydrolysis of the ester bond to form the corresponding carboxylic acid.[8][9][10]

-

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. chiralen.com [chiralen.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Ascendancy of a Privileged Scaffold: A Technical Guide to Methyl 4-hydroxypicolinate

Foreword: Unveiling a Core Moiety in Modern Drug Discovery

Within the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for structural modification and optimization. Among these, the picolinate core, a pyridine ring bearing a carboxylic acid or its ester, has garnered significant attention for its versatile role in crafting biologically active agents. This guide delves into the discovery and history of a key exemplar of this class: Methyl 4-hydroxypicolinate. We will traverse its synthetic origins, explore its physicochemical properties, and illuminate its journey from a chemical curiosity to a valuable building block in the design of innovative pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Chapter 1: The Genesis of a Scaffold - Discovery and First Synthesis

The precise historical genesis of this compound is not prominently documented as a singular, groundbreaking discovery. Rather, its emergence is intertwined with the broader exploration of pyridine chemistry and the synthesis of its various derivatives. The foundational precursor, 4-hydroxypicolinic acid, is the key to this history.

The most probable and historically significant route to 4-hydroxypicolinic acid, and subsequently its methyl ester, involves the multi-step transformation of readily available starting materials. One plausible early synthetic pathway is outlined below:

Figure 1: Plausible early synthetic route to 4-hydroxypicolinic acid.

Once 4-hydroxypicolinic acid was accessible, its conversion to the corresponding methyl ester, this compound, would have been a straightforward and well-established chemical transformation.

Experimental Protocol: Fischer-Speier Esterification of 4-Hydroxypicolinic Acid

The Fischer-Speier esterification is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Materials:

-

4-Hydroxypicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend 4-hydroxypicolinic acid in an excess of anhydrous methanol.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

This fundamental esterification process laid the groundwork for the availability of this compound for further investigation and application.

Chapter 2: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. This compound is a white to off-white solid at room temperature. Its structure, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the ester and pyridine nitrogen), as well as its aromatic nature, dictates its solubility and reactivity.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 473269-77-1[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring, including the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.

-

Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O stretching vibrations for the ester and the hydroxyl group will appear in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chapter 3: The Role of this compound in Drug Discovery

The true significance of this compound lies not in its own biological activity, but in its role as a versatile intermediate in the synthesis of complex, biologically active molecules. The picolinate scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.

A Key Building Block for Kinase Inhibitors

One of the most prominent applications of the picolinate scaffold is in the development of kinase inhibitors for the treatment of cancer. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The ester and hydroxyl groups of this compound provide convenient handles for further chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

A notable example is the structural similarity of the picolinamide moiety to a key fragment of the multi-kinase inhibitor Sorafenib . This has inspired the synthesis of numerous Sorafenib analogs where the urea hinge-binding element is replaced with a picolinamide scaffold, often derived from precursors like this compound.

Figure 2: General workflow for the utilization of this compound in the synthesis of kinase inhibitors.

Conclusion: A Legacy of Versatility

From its likely origins in the exploratory era of pyridine chemistry to its current status as a valuable building block in modern drug discovery, this compound exemplifies the enduring importance of fundamental organic synthesis. Its history is a testament to the cumulative nature of scientific progress, where the synthesis of a seemingly simple molecule can pave the way for the development of complex and life-changing therapeutics. As the quest for novel and more effective drugs continues, the versatile and "privileged" nature of the picolinate scaffold, embodied by this compound, ensures its continued relevance in the laboratories of medicinal chemists for years to come.

References

Methodological & Application

Application Note & Protocols: Strategic Derivatization of Methyl 4-hydroxypicolinate for Structure-Activity Relationship (SAR) Studies

Prepared by: Gemini, Senior Application Scientist

Introduction: The Value of the 4-Hydroxypicolinate Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged scaffold. Methyl 4-hydroxypicolinate, in particular, serves as a versatile starting material for chemical library synthesis. It presents three primary, chemically distinct handles for modification: the 4-hydroxy group, the 2-methyl ester, and the pyridine ring itself. This multi-functional nature allows for systematic and diverse structural modifications, making it an ideal core for extensive Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.

This guide provides a strategic overview and detailed protocols for the derivatization of this compound, explaining the chemical rationale behind each step to empower researchers in their drug discovery efforts.

Strategic Overview of Derivatization

The core principle of SAR is to systematically alter a molecule's structure and measure the corresponding change in biological activity. For this compound, we can explore chemical space in three primary vectors, as illustrated below.

Caption: Key derivatization points on the this compound scaffold.

-

Vector 1 (4-O-Position): The phenolic hydroxyl group is an excellent nucleophile. Its modification via O-alkylation or O-arylation allows for the exploration of hydrophobic pockets in a target protein and can significantly alter the molecule's ADME properties.[3][4]

-

Vector 2 (2-Position): The methyl ester is readily converted into a wide array of amides. This transformation is crucial for introducing new hydrogen bond donors and acceptors, which can form key interactions with biological targets.[5][6][7]

-

Vector 3 (Pyridine Ring): While direct C-H functionalization is possible, a more common and controlled approach involves using a pre-functionalized ring (e.g., a bromo-substituted analogue) for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of aryl or heteroaryl groups to probe additional binding space.

Key Derivatization Protocols & Workflows

The following protocols are designed to be robust and adaptable. They represent fundamental transformations for building a diverse chemical library from the this compound core.

Workflow Visualization: A Multi-Step Synthesis Example

A common strategy involves modifying the scaffold in a stepwise manner. The following diagram illustrates a typical sequence: O-alkylation, followed by saponification of the ester, and finally, amidation to yield the target compound.

Caption: A representative synthetic workflow for library generation.

Protocol 1: O-Alkylation of the 4-Hydroxy Group

This protocol describes the etherification of the hydroxyl group using an alkyl halide. The choice of a moderate base like potassium carbonate is crucial to favor O-alkylation over potential N-alkylation of the pyridine ring.[10]

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.53 g, 10 mmol) and anhydrous DMF (20 mL).

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 4-(alkoxy)picolinate.

Protocol 2: Amidation of the Methyl Ester

This protocol proceeds in two steps: hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction. This is often more efficient and broadly applicable than direct aminolysis of the ester.[11]

Step A: Saponification

-

Dissolve the methyl 4-(alkoxy)picolinate from Protocol 1 (1.0 eq) in a mixture of THF/Water (3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 4-(alkoxy)picolinic acid.

Step B: Amide Coupling Materials:

-

4-(Alkoxy)picolinic acid (1.0 eq)

-

Desired amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF

Procedure:

-

In a dry flask under nitrogen, dissolve the 4-(alkoxy)picolinic acid (e.g., 2.11 g, 10 mmol) in anhydrous DMF (20 mL).

-

Add the desired amine (11 mmol) and DIPEA (5.2 mL, 30 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (4.56 g, 12 mmol) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by LC-MS. Upon completion, quench with water and extract with ethyl acetate as described in Protocol 1.

-

Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide derivative. Using a coupling agent like DMTMM has also been reported to give nearly quantitative yields under mild conditions.[12]

Protocol 3: Suzuki-Miyaura Cross-Coupling on the Pyridine Ring

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[8] However, couplings on pyridine rings can be challenging due to the coordinating nature of the ring nitrogen and the stability of the boronic acid derivatives.[2][13] This protocol uses a bromo-substituted starting material and a modern palladium catalyst system.

Materials:

-

Methyl 3-bromo-4-hydroxypicolinate (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a microwave vial or Schlenk tube, add methyl 3-bromo-4-hydroxypicolinate (e.g., 2.32 g, 10 mmol), the boronic acid (15 mmol), and K₃PO₄ (6.37 g, 30 mmol).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add Pd(PPh₃)₄ (578 mg, 0.5 mmol).

-

Add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

-

Seal the vessel and heat the reaction to 90-100 °C for 8-12 hours.[8]

-

Monitor by LC-MS. After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the 3-aryl-4-hydroxypicolinate derivative. This product can then be further derivatized using Protocols 1 and 2.

Characterization and SAR Data Analysis

All synthesized derivatives must be fully characterized to confirm their structure and purity (>95% by HPLC is standard for biological testing). Standard methods include:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

HPLC/UPLC: To determine purity.

Once a library of compounds is synthesized and tested, the data can be compiled to build an SAR table.

Table 1: Hypothetical SAR Data for a Kinase Target

| Compound ID | R¹ (at 4-O) | R² (at C2-Amide) | Kinase IC₅₀ (nM) |

| Parent | H | OMe | >10,000 |

| 1a | -CH₃ | OMe | 5,200 |

| 1b | -CH₂Ph | OMe | 1,800 |

| 2a | -CH₂Ph | -NHCH₃ | 950 |

| 2b | -CH₂Ph | -NH(cyclopropyl) | 450 |

| 2c | -CH₂Ph | -NH(4-F-Ph) | 150 |

| 3a | -Ph | -NH(4-F-Ph) | 225 |

Interpretation of Hypothetical Data:

-

4-OH vs. 4-OR¹: Capping the free hydroxyl (Parent vs. 1a/1b) improves activity, suggesting a hydrophobic pocket. A larger benzyl group (1b) is preferred over a small methyl group (1a).

-

Ester vs. Amide (R²): Converting the ester to a simple amide (1b vs. 2a) improves potency, likely by introducing a new hydrogen bond.

-

Amide Substitution: Exploring different amide substituents reveals that a small cyclopropyl group (2b) is well-tolerated, and an electron-deficient aromatic ring (2c) provides a significant boost in activity, perhaps through π-stacking or other electronic interactions.

-

4-O-Aryl vs. 4-O-Alkyl: Comparing the benzyl ether (2c) to a direct phenyl ether (3a) shows a slight decrease in potency, indicating the flexible benzylic linker is optimal for positioning the phenyl ring in this series.

Conclusion

This compound is an exceptionally valuable starting block for SAR-driven medicinal chemistry programs. By systematically applying robust synthetic protocols such as O-alkylation, amidation, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of analogues. This structured approach, combined with careful analysis of biological data, enables the rational design of potent and selective drug candidates.

References

- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 3. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Methyl 4-hydroxypicolinate in Synthetic Chemistry

Abstract

Methyl 4-hydroxypicolinate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridine ring functionalized with both an electron-donating hydroxyl group and an electron-withdrawing methyl ester, provide a platform for diverse chemical transformations. This guide offers a detailed exploration of its reactivity, safety considerations, and step-by-step experimental protocols for key reactions, including O-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Utility of a Multifunctional Scaffold

This compound (MW: 153.14 g/mol ) is a substituted pyridine derivative that serves as a valuable starting material in organic synthesis.[1][2] The pyridine core is a prevalent motif in pharmaceuticals, and the specific arrangement of substituents on this scaffold allows for selective functionalization.

-

The 4-hydroxy group acts as a potent nucleophile or can be converted into an effective leaving group (e.g., a triflate), enabling a wide range of substitution and coupling reactions.

-

The methyl ester at the 2-position and the ring nitrogen act as electron-withdrawing groups, which acidifies the hydroxyl proton and activates the ring for certain transformations.

-

This combination of functionalities makes it an ideal precursor for creating libraries of substituted picolinates for screening in drug discovery programs.

Safety & Handling

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS).

-

Hazards: this compound hydrochloride is an irritant.[3][4] Handle with care, avoiding contact with skin and eyes, and prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere like nitrogen is often recommended for long-term stability.[1]

General Experimental Workflow

The successful execution of multi-step synthesis involving this compound requires a systematic approach. The following diagram illustrates a typical workflow, from initial reaction setup to final product characterization.

Caption: General workflow for synthesis using this compound.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the 4-position, a common strategy for modifying the solubility and biological activity of the core scaffold. The reaction proceeds via a classic SN2 mechanism.[5][6]

Principle: The phenolic proton of this compound is first deprotonated by a suitable base to form a potent nucleophile, the corresponding alkoxide. This nucleophile then displaces a halide from a primary alkyl halide to form the desired ether.

Caption: Mechanism of O-Alkylation on this compound.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 153.14 | 1.0 | 1.0 |

| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.2 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |

| Acetonitrile (CH₃CN) | - | - | ~0.2 M |

Step-by-Step Protocol

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M.

-

Reagent Addition: Add the alkyl halide (1.2 eq) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the S

N2 reaction by solvating the potassium counter-ion without hydrogen bonding to the nucleophile.[7][8] -

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To participate in palladium-catalyzed cross-coupling reactions, the hydroxyl group must first be converted into a more suitable leaving group, such as a triflate (OTf).[9] This two-step sequence allows for the formation of a C(sp²)-C(sp²) bond, a cornerstone of modern organic synthesis.[10]

Part A: Synthesis of Methyl 4-(trifluoromethanesulfonyloxy)picolinate

Principle: The hydroxyl group reacts with triflic anhydride in the presence of a non-nucleophilic base like pyridine to form the corresponding triflate. Pyridine serves to neutralize the triflic acid byproduct.[11]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 153.14 | 1.0 | 1.0 |

| Triflic Anhydride (Tf₂O) | 282.14 | 1.1 | 1.1 |

| Pyridine | 79.10 | 1.5 | 1.5 |

| Dichloromethane (DCM) | - | - | ~0.1 M |

Step-by-Step Protocol

-

Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine (1.5 eq) to the solution.

-

Reagent Addition: Slowly add triflic anhydride (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

Work-up: Quench the reaction by adding cold water. Separate the organic layer, and wash sequentially with cold 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling of the Pyridyl Triflate

Principle: The synthesized pyridyl triflate acts as the electrophilic partner in a palladium-catalyzed cycle involving an aryl boronic acid as the nucleophilic partner. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Pyridyl Triflate (from Part A) | 285.20 | 1.0 | 1.0 |

| Aryl Boronic Acid | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane | - | - | ~0.1 M |

Step-by-Step Protocol

-

Setup: In a flask, combine the pyridyl triflate (1.0 eq), aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (3.0 eq).

-

Degassing: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane. Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

-

Reaction: Heat the mixture to 90-100 °C and stir for 6-18 hours under an argon atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Product Characterization

The identity and purity of the synthesized products should be confirmed using standard analytical techniques.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product by analyzing chemical shifts, coupling constants, and integration.[15][16]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new substituent.[17][18]

-

Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of the final product.

Conclusion

This compound is a highly adaptable chemical intermediate. The protocols detailed in this guide for O-alkylation and Suzuki-Miyaura cross-coupling demonstrate two of the most powerful strategies for its derivatization. By understanding the principles behind these transformations and adhering to careful experimental technique, researchers can effectively utilize this scaffold to construct complex molecules for applications in drug discovery and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | 1256633-27-8 [chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [repository.kaust.edu.sa]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Methyl 4-Hydroxypicolinate as a Novel, Potentially Cleavable Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the dynamic landscape of bioconjugation, the quest for novel linkers with unique properties is paramount for the development of next-generation therapeutics, such as antibody-drug conjugates (ADCs). While established linker chemistries dominate the clinical space, the exploration of new scaffolds is essential for expanding the therapeutic window and overcoming challenges like drug resistance and off-target toxicity.

This document presents a forward-looking exploration of methyl 4-hydroxypicolinate as a potential chemical linker. To date, its application in bioconjugation is not widely documented in peer-reviewed literature. Therefore, this guide is structured as a theoretical and practical framework for researchers interested in exploring its potential. We will extrapolate from well-established principles of bioconjugation chemistry to propose a viable pathway for its use, from initial functionalization to the characterization of the final bioconjugate. Our approach is grounded in scientific integrity, providing not just a "how-to," but a "why-to" for each proposed step, empowering you to innovate in your own research.

The Conceptual Framework: Why this compound?

The structure of this compound offers intriguing possibilities as a bioconjugation linker. The pyridine ring provides a rigid scaffold, while the hydroxyl and methyl ester functionalities offer orthogonal handles for chemical modification.

-

Potential for Dual Functionality: The carboxylic acid (after hydrolysis of the methyl ester) can be activated to react with primary amines (e.g., lysine residues) on a biomolecule.[1] The hydroxyl group can serve as an attachment point for a payload, either directly or through further modification.

-

Modulation of Physicochemical Properties: The aromatic nature of the pyridine ring can influence the solubility and aggregation propensity of the resulting conjugate.[2]

-

Potential for Cleavability: While not inherently a "cleavable linker" in the traditional sense (e.g., disulfide or peptide-based), the ester bond, if re-formed with a payload, could be susceptible to hydrolysis under specific physiological conditions, offering a potential release mechanism.[3][4]

Proposed Mechanism of Action

Our proposed strategy involves a two-stage process:

-

Linker Functionalization: The methyl ester of this compound is hydrolyzed to a carboxylic acid. This carboxylic acid is then activated to an N-hydroxysuccinimide (NHS) ester, a highly reactive species towards primary amines.[5][6]

-

Bioconjugation: The activated linker is then reacted with the biomolecule (e.g., an antibody) to form a stable amide bond with lysine residues. The payload can be attached to the hydroxyl group of the picolinate linker before or after conjugation to the biomolecule.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed as a starting point for the exploration of this compound as a linker. As with any novel bioconjugation strategy, optimization of reaction conditions is critical for success.

Protocol 1: Synthesis and Activation of the 4-Hydroxypicolinate Linker

This protocol describes the hydrolysis of the methyl ester to a carboxylic acid, followed by activation to an NHS ester.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

-

N-Hydroxysuccinimide (NHS)[8]

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

Hydrolysis of Methyl Ester:

-

Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1 v/v).

-

Add LiOH (1.5 equivalents) and stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxypicolinic acid.

-

-

Activation to NHS Ester:

-

Dissolve 4-hydroxypicolinic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC or EDC (1.1 equivalents) to the solution at 0°C.

-

Stir the reaction at room temperature overnight.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-